Methyl 2-amino-5-cyanonicotinate
Overview
Description
Methyl 2-amino-5-cyanonicotinate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Methyl 2-amino-5-cyanonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the nicotinic acid pathway, influencing the synthesis and metabolism of nicotinic acid derivatives. The nature of these interactions includes binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the nicotinic acid pathway, thereby altering cellular metabolism and energy production. Additionally, it can affect cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of enzymes in the nicotinic acid pathway, leading to inhibition or activation of these enzymes. This, in turn, affects the synthesis and metabolism of nicotinic acid derivatives. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects. Long-term exposure to the compound has been observed to result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and energy production. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the nicotinic acid pathway. It interacts with enzymes and cofactors involved in the synthesis and metabolism of nicotinic acid derivatives. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production. Additionally, the compound can influence other metabolic pathways, such as the methionine cycle and the transsulfuration pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical and cellular effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
Properties
IUPAC Name |
methyl 2-amino-5-cyanopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKEGJJWJLXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259870 | |
Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227048-81-8 | |
Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227048-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.